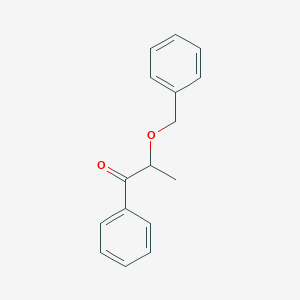

2-(Benzyloxy)-1-phenylpropan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

59061-43-7 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-phenyl-2-phenylmethoxypropan-1-one |

InChI |

InChI=1S/C16H16O2/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |

InChI Key |

YLJDSYYCRXITBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Benzyloxy 1 Phenylpropan 1 One Derivatives

Condensation Reactions in α-Functionalized Ketone Synthesis

Condensation reactions are a cornerstone for constructing the carbon framework of many organic molecules, including α-functionalized ketones. The aldol (B89426) condensation, a prominent example, involves the dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. libretexts.org This reaction proceeds through the formation of an enolate nucleophile that attacks the carbonyl group of another molecule. libretexts.orglibretexts.org

Specifically, the Claisen-Schmidt condensation, a type of mixed aldol condensation, is particularly relevant. It involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones. libretexts.orglibretexts.org This method can be adapted to introduce functionality at the α-position. For instance, a solid-phase synthesis approach has been described that involves an aldol condensation followed by the reduction of the resulting double bond to introduce various alkyl chains at the α-position of a ketone. researchgate.net

These condensation reactions can be catalyzed by acids or bases. libretexts.org In a base-catalyzed mechanism, an enolate is formed, which then acts as the nucleophile. libretexts.org Under acidic conditions, an enol is formed, and the hydroxyl group is protonated, facilitating dehydration. libretexts.org The choice of catalyst and reaction conditions can influence the product distribution and yield. researchgate.netacs.org

Reduction Strategies for Carbonyl Precursors

The synthesis of 2-(benzyloxy)-1-phenylpropan-1-one can be approached through the reduction of precursor molecules containing additional carbonyl or hydroxyl groups. A key strategy involves the reduction of α-dicarbonyl compounds. For example, the selective reduction of one carbonyl group in a 1,2-dicarbonyl precursor would yield the desired α-hydroxy ketone, which can then be benzylated.

Another relevant reduction strategy involves the treatment of benzylic alcohols and α-hydroxycarbonyl compounds with hydriodic acid in a biphasic reaction medium. beilstein-journals.org This reduction proceeds through a nucleophilic substitution of the hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide. beilstein-journals.org This method is particularly effective for compounds where the intermediate is stabilized by an adjacent π-system, such as in benzylic or α-carbonyl positions. beilstein-journals.org

Furthermore, electrochemical methods offer a green alternative for the reduction of N-benzyloxyphthalimide derivatives to yield carbonyl compounds. nih.govresearchgate.net This process involves the cathodic reduction of the starting material to form a radical anion, which then decomposes to the desired carbonyl compound. nih.gov This electrosynthesis can be performed under mild conditions and demonstrates good selectivity. nih.govresearchgate.net

Aminomethylation Approaches for Substituted Propan-1-ones

Aminomethylation introduces an aminomethyl group onto a substrate and is a valuable method for synthesizing derivatives of propan-1-ones.

Nucleophilic Addition Protocols

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. libretexts.orglibretexts.orgmasterorganicchemistry.com The carbonyl carbon is electrophilic and readily attacked by nucleophiles. libretexts.orgmasterorganicchemistry.com In the context of aminomethylation, this can involve the addition of an amine to a carbonyl compound.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgopenstax.org For neutral nucleophiles like amines, the mechanism involves the formation of a C=Nu bond after the removal of the carbonyl oxygen as water. libretexts.org The reactivity of the carbonyl compound is influenced by steric and electronic factors, with aldehydes generally being more reactive than ketones. libretexts.orglibretexts.org

A specific example is the cobalt-catalyzed α-aminomethylation of ketones, which proceeds through a one-pot methylenation/aza-Michael addition sequence. acs.org This method provides a direct route to α-aminomethyl ketones from ketones. acs.org

Transition Metal-Catalyzed Aminomethylation

Transition metals can catalyze aminomethylation reactions, often with high efficiency and selectivity. rsc.org Ketones can act as directing groups in these reactions, guiding the functionalization to a specific position. rsc.org For instance, rhodium catalysts have been used for the ortho-alkylation of aromatic ketones, where a transient ketimine intermediate directs the C-H activation. rsc.org

Cobalt-catalyzed α-aminomethylation of ketones using methanol (B129727) as a C1 source has also been developed. acs.org This method proceeds via an initial methoxymethylation followed by conversion to the α-aminomethyl ketone. acs.org Palladium catalysts are also employed in the synthesis of α-amino ketones through oxidative cross-coupling reactions. rsc.org

Photochemical Synthesis Routes

Photochemical reactions can provide unique pathways for the synthesis of complex molecules. In the context of ketone synthesis, photoredox/nickel dual catalysis has been used for the direct deoxygenative cross-coupling of carboxylic acids and alcohols. nih.gov This method allows for the construction of a wide range of ketones under mild conditions. nih.gov

While direct photochemical synthesis of this compound is not extensively documented, related photochemical methods suggest potential routes. For example, visible light irradiation has been used to catalyze the decarboxylative C-C bond cleavage of α-azidocarboxylic acids to form N-H imines, which can then be trapped to form various nitrogen-containing compounds. researchgate.net

Advanced Coupling and Cross-Coupling Methods

Modern synthetic chemistry heavily relies on coupling and cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are powerful tools for the synthesis of this compound derivatives.

Transition metal-catalyzed cross-coupling reactions are particularly prominent. mdpi.com The Suzuki-Miyaura cross-coupling, for instance, is a versatile method for forming C-C bonds and can be used to synthesize ketones from acyl chlorides and boronic acids. nsf.gov This reaction is often catalyzed by palladium complexes. nih.govorganic-chemistry.org Nickel catalysts have also been shown to be effective in cross-coupling reactions, including the arylation of racemic α-bromoketones with arylzinc reagents. nih.gov

Carbonylative cross-coupling reactions are another powerful strategy, forming two new carbon-carbon bonds in a single step by incorporating carbon monoxide. nih.gov These reactions can couple aryl halides or triflates with organometallic reagents to produce aryl ketones. nih.gov

Furthermore, oxidative coupling reactions can be used to synthesize ketones. For example, the oxidative coupling of ketone enolates with copper(II) chloride can produce 1,4-diketones. acs.org Palladium-catalyzed oxidative cross-coupling has also been developed for the synthesis of α-aryl α-amino ketones. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach is particularly beneficial for the synthesis of heterocyclic derivatives and other complex organic molecules. While direct microwave-assisted synthesis of this compound is not extensively documented, the principles can be applied from related syntheses.

Research has demonstrated the effectiveness of microwave irradiation in various synthetic transformations that share mechanistic steps relevant to the formation of α-alkoxy ketones and their precursors. For instance, the Bischler indole (B1671886) synthesis, which involves the reaction of anilines with α-haloketones (phenacyl bromides), has been successfully performed under solvent-free, microwave-assisted conditions. organic-chemistry.org This method provides a mild and environmentally friendly route to 2-arylindoles with yields ranging from 52-75% in just 45-60 seconds of irradiation. organic-chemistry.org Such protocols highlight the potential for microwave assistance in the reaction between an α-halo-1-phenylpropan-1-one intermediate and benzyl (B1604629) alcohol to form the target compound.

Further examples of microwave-assisted synthesis include the one-pot formation of 2-(substituted phenyl)-1H-benzimidazole derivatives from 1,2-phenylenediamines and aldehydes. researchgate.net This solvent-free method, using Na₂S₂O₅ as an oxidant, shows a significant reduction in reaction time from hours under thermal conditions to mere seconds with microwave irradiation, with yields often improving. researchgate.net Similarly, the synthesis of hydrazide-hydrazones of phenylacetic acid has been efficiently achieved using microwave power, with reactions completing in minutes at elevated temperatures. mdpi.com The synthesis of 2,2′-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives using a cyanuric chloride/DMF complex is another process where microwave irradiation drastically reduces reaction times from hours to minutes. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Thermal Synthesis for Benzimidazole Derivatives researchgate.net

| Entry | R | R' | Yield (Microwave) | Reaction Time (Microwave) | Yield (Thermal) | Reaction Time (Thermal) |

|---|---|---|---|---|---|---|

| 1 | H | H | 88% | 46 s | 83% | 4 h |

| 2 | CH₃ | H | 95% | 45 s | 90% | 4 h |

| 3 | Cl | H | 92% | 50 s | 85% | 5 h |

Strategies for Benzyloxy Group Introduction and Manipulation

The introduction and manipulation of the benzyloxy group at the α-position of the propan-1-one backbone are critical steps in the synthesis of the title compound. These strategies often involve the initial formation of an α-hydroxy ketone, followed by benzylation, or direct functionalization of the α-carbon.

Benzylation Reagents and Their Application

The most common pathway to α-benzyloxy ketones involves a two-step sequence starting from the corresponding ketone. First, an α-hydroxylation reaction is performed, followed by the benzylation of the resulting hydroxyl group.

The α-hydroxylation of alkyl aryl ketones can be achieved using various oxidizing agents. One effective method involves the use of Oxone and trifluoroacetic anhydride (B1165640) with a catalytic amount of iodobenzene (B50100) to afford α-hydroxyalkyl aryl ketones in good yields. organic-chemistry.org Another approach uses m-chloroperoxybenzoic acid (mCPBA) and p-toluenesulfonic acid (pTSA) with catalytic iodine. organic-chemistry.org

Once the α-hydroxy-1-phenylpropan-1-one is formed, the benzyloxy group is typically introduced via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzylating agent, most commonly benzyl bromide or benzyl chloride.

Alternatively, direct α-benzylation of ketones has been reported. For example, prolonged reaction of some ketones with benzylamine (B48309) at reflux can lead to α-benzyl derivatives. rsc.org This process proceeds through a ketimine intermediate, followed by an Aldol-type condensation and subsequent reduction. rsc.org While this method introduces a benzyl group, it forms a C-C bond rather than the required C-O bond for a benzyloxy group. However, it demonstrates a strategy for functionalizing the α-position using benzyl-containing reagents.

Ring-Opening Reactions for Benzyloxyamine Synthesis

Ring-opening reactions of heterocyclic compounds provide a versatile method for generating functionalized linear molecules. While not a direct route to this compound, these strategies are crucial in synthesizing related structures like benzyloxyamines, which can be valuable intermediates in organic synthesis.

For example, the polymerization of 1,3-benzoxazines proceeds through a cationic ring-opening pathway. mdpi.com This process, which can be initiated thermally or with a catalyst, involves the cleavage of the oxazine (B8389632) ring to form reactive intermediates that subsequently react, often via Friedel-Crafts type reactions. mdpi.com Similarly, 2-substituted 1,3-benzoxazines, synthesized from benzaldehyde (B42025), undergo ring-opening polymerization, demonstrating that the oxazine ring can be opened to create new bonds. rsc.org

Another relevant strategy is the photoredox-catalyzed ring-opening of cyclic ethers, such as tetrahydrofuran (B95107) (THF), using benzyl bromides. cas.cn This reaction proceeds through a single-electron-transfer (SET) pathway, generating a carbocation from the benzyl bromide that is then captured by the cyclic ether, leading to its opening and the formation of a new functionalized ether. cas.cn The ring-opening of epoxides with nucleophiles is another fundamental reaction that can be used to introduce alkoxy groups. youtube.com Under basic or nucleophilic conditions, the attack occurs at the less substituted carbon, while under acidic conditions, the nucleophile adds to the more substituted carbon after protonation of the epoxide oxygen. youtube.com

These ring-opening methodologies, particularly of oxygen-containing heterocycles like epoxides or oxazines, offer a pathway to introduce a benzyloxy- or a related functional group, which could be further elaborated to the desired α-benzyloxy ketone structure.

Electrochemically Enabled Functionalization

Electrochemical synthesis has gained prominence as a sustainable and powerful tool for organic transformations, enabling a variety of mild oxidative reactions without the need for stoichiometric chemical oxidants. acs.orgchemrxiv.org This approach is highly relevant for the α-functionalization of ketones.

An efficient electrochemical protocol has been developed for the oxidative cross-dehydrogenative coupling of ketones and secondary amines to produce α-amino ketones. nih.govacs.org The reaction uses ammonium (B1175870) iodide (NH₄I) as a redox catalyst in a simple undivided cell with graphite (B72142) electrodes. nih.govacs.orgmercer.edu The proposed mechanism involves an initial α-iodination of the ketone, followed by nucleophilic substitution by the amine. nih.govmercer.edu This strategy could be adapted for α-oxygenation by using an oxygen-based nucleophile instead of an amine.

A more general electro-oxidative platform for the α-derivatization of ketones with various nucleophiles has also been presented. chemrxiv.org This method utilizes an "umpolung" reactivity, where the typical nucleophilic character of an enol or enolate is reversed. The protocol has been successfully applied to C-C and C-X (heteroatom) bond formations, including α-chlorination. chemrxiv.org This demonstrates the versatility of electrochemistry to introduce a range of functional groups at the α-position.

Furthermore, the electrochemical deconstructive functionalization of cycloalkanols allows for functionalization at the β-position of ketones. acs.org This involves an oxidative ring-opening to generate intermediates that can be trapped by various nucleophiles. acs.org While this targets the β-position, it showcases the power of electrochemistry to achieve selective C-C bond cleavage and functionalization under mild conditions. acs.org The application of these electro-oxidative methods to a substrate like 1-phenylpropan-1-one could provide a direct and green route to an α-functionalized intermediate, which could then be converted to this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenylpropan-1-one |

| Benzylamine |

| Benzyl bromide |

| Benzyl chloride |

| α-Hydroxy-1-phenylpropan-1-one |

| 1,2-Phenylenediamine |

| Tetrahydrofuran (THF) |

| Sodium hydride |

| Oxone |

| Trifluoroacetic anhydride |

| Iodobenzene |

| m-Chloroperoxybenzoic acid (mCPBA) |

| p-Toluenesulfonic acid (pTSA) |

| Ammonium iodide (NH₄I) |

| Cyanuric chloride |

| N,N-Dimethylformamide (DMF) |

Mechanistic Investigations of 2 Benzyloxy 1 Phenylpropan 1 One Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-(Benzyloxy)-1-phenylpropan-1-one can occur at the aromatic ring or, more commonly, involve the displacement of a leaving group. govtpgcdatia.ac.indalalinstitute.comnih.gov The reactivity is highly dependent on the reaction conditions and the nature of the nucleophile.

Aromatic nucleophilic substitution (SNAr) on the phenyl ring is generally unfavorable unless activated by strong electron-withdrawing groups, which are absent in this molecule. govtpgcdatia.ac.inyoutube.comyoutube.com Therefore, substitution reactions typically target other sites. The benzyloxy group is not a good leaving group under neutral or basic conditions. However, under acidic conditions, protonation of the ether oxygen can facilitate its departure as benzyl (B1604629) alcohol, allowing for substitution by another nucleophile at the C2 position. The most common nucleophilic substitution is the cleavage of the benzyl ether, which can be achieved with strong nucleophiles or through catalytic hydrogenolysis.

Mechanisms in Photoinitiated Polymerization Processes

This compound belongs to the class of Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to generate free radicals. sigmaaldrich.comresearchgate.net These compounds are instrumental in initiating polymerization processes, particularly in UV curing applications. sigmaaldrich.com

Upon absorption of UV light, the molecule is promoted to an excited state. This excited state undergoes a rapid α-cleavage (Norrish Type I reaction), a homolytic bond cleavage between the carbonyl carbon and the adjacent tertiary carbon. researchgate.net This fragmentation is the primary radical-generating step.

The photolysis of this compound results in the formation of two primary radical species:

A benzoyl radical.

A 1-(benzyloxy)ethyl radical.

Both of these radicals can initiate the polymerization of monomers, such as acrylates or methacrylates, by adding to the monomer's double bond, thus starting the polymer chain growth. The efficiency of a photoinitiator is determined by factors such as its light absorption characteristics, the quantum yield of radical formation, and the reactivity of the generated radicals towards the monomer. sigmaaldrich.com

Wittig Rearrangement Studies in Benzyloxy-Substituted Systems

The researchgate.netresearchgate.net-Wittig rearrangement is a characteristic reaction of ethers, including benzyl ethers, upon treatment with a strong base like an organolithium reagent. researchgate.netresearchgate.netmdpi.com This rearrangement involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a 1,2-migration of an alkyl or aryl group from the oxygen to the carbanionic center, resulting in a rearranged alcohol.

In benzyloxy-substituted systems, the benzylic protons are acidic enough to be abstracted by a strong base. For a compound like this compound, deprotonation would likely occur at the C2 position, which is alpha to both the carbonyl group and the ether oxygen, making it particularly acidic. The resulting carbanion could then undergo a researchgate.netresearchgate.net-Wittig rearrangement where the benzyl group migrates from the oxygen to the C2 carbon. This would yield a tertiary alcohol. The presence of activating groups on the aromatic ring can facilitate the rearrangement under milder conditions. mdpi.comacs.org

Table 1: Wittig Rearrangement in Benzyloxy-Substituted Systems

| Substrate Type | Base | Key Feature | Product Type |

|---|---|---|---|

| Aryl benzyl ethers | n-Butyllithium | Indirect C-C bond formation | Diarylmethanols |

| 2-(Benzyloxy)aryloxazolines | Butyllithium | Competition with cyclization | Rearranged oxazoline (B21484) or aminobenzofuran |

Enzyme-Catalyzed Reaction Mechanisms

Enzymes offer highly selective and efficient pathways for chemical transformations, including those involving C-C bond cleavage and formation. researchgate.netnih.govnih.govrsc.org

Cross-Acyloin Reactions via Carbon-Carbon Bond Cleavage

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase or 2-hydroxyacyl-CoA lyase, are known to catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group. nih.gov These enzymes can utilize α-hydroxy ketones as substrates in reactions analogous to the benzoin (B196080) condensation.

For this compound, an enzyme like benzaldehyde lyase could potentially catalyze a retro-acyloin type reaction. The mechanism would involve the formation of a covalent adduct between the enzyme's ThDP cofactor and the ketone's carbonyl carbon. This is followed by the cleavage of the C1-C2 bond, releasing one fragment (e.g., benzaldehyde) and leaving the other fragment attached to the ThDP cofactor as an activated "active aldehyde" intermediate. This intermediate can then be released or, in a cross-acyloin reaction, be transferred to a different aldehyde acceptor molecule. rsc.org

Carbon-Carbon Bond Formation Mechanisms

The same family of ThDP-dependent enzymes can also catalyze the formation of carbon-carbon bonds. researchgate.netnih.govrsc.org In a synthetic direction, an enzyme could catalyze the ligation of a donor molecule (like an aldehyde) with an acceptor. This compound itself could be synthesized via an enzymatic cross-acyloin condensation.

The mechanism involves the ThDP cofactor binding to a donor aldehyde (e.g., acetaldehyde (B116499), derived from pyruvate) to form the "active aldehyde" intermediate (a Brescia intermediate). This nucleophilic intermediate then attacks the carbonyl carbon of an acceptor aldehyde (e.g., benzaldehyde), forming a new C-C bond. Subsequent release from the enzyme yields the α-hydroxy ketone product. While the direct enzymatic synthesis of this compound is a specific case, the general mechanism is well-established for a wide range of similar molecules. nih.govresearchgate.net

Table 2: Enzyme-Catalyzed Reactions

| Reaction Type | Enzyme Class | Key Mechanistic Step | Product Class |

|---|---|---|---|

| Cross-Acyloin Condensation | Lyases (ThDP-dependent) | C-C bond cleavage/formation via "active aldehyde" | α-Hydroxy ketones |

Carbon-Heteroatom Bond Formation Mechanisms (C-N, C-O)

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds from α-alkoxy ketones like this compound would likely proceed through several potential mechanistic pathways, often dictated by the choice of catalyst, nucleophile, and reaction conditions.

For C-N Bond Formation:

The reaction of this compound with a nitrogen nucleophile, such as an amine, could potentially proceed via a reductive amination pathway. This would first involve the formation of an enamine or iminium intermediate, followed by reduction. Alternatively, catalytic methods could facilitate direct nucleophilic substitution.

A plausible, though not specifically documented for this compound, mechanism could involve the following steps:

Enolate or Enol Ether Formation: In the presence of a base or an acid catalyst, the ketone can form an enolate or an enol ether.

Nucleophilic Attack: The nitrogen nucleophile attacks the carbonyl carbon or the α-carbon, depending on the reaction conditions.

Intermediate Formation: This attack would lead to the formation of a hemiaminal or an enamine intermediate.

Dehydration and Tautomerization: Subsequent dehydration and tautomerization could lead to the final C-N bond-containing product.

For C-O Bond Formation:

The formation of a new C-O bond at the α-position of this compound could occur through mechanisms such as oxidative coupling or nucleophilic substitution reactions. For instance, reaction with an alcohol or a carboxylic acid under catalytic conditions could lead to the formation of α,α-dialkoxy or α-acyloxy ketones.

General mechanistic considerations for C-O bond formation include:

Oxidative Addition: A metal catalyst could insert into the C-H bond at the α-position.

Reductive Elimination: Subsequent reductive elimination with an oxygen-containing nucleophile would form the new C-O bond and regenerate the catalyst.

The table below summarizes hypothetical reaction conditions for C-N and C-O bond formation based on general knowledge of α-alkoxy ketone reactivity.

| Reaction Type | Nucleophile | Catalyst (Hypothetical) | Product Type (Hypothetical) |

| C-N Bond Formation | Primary Amine | Lewis Acid (e.g., TiCl₄) | β-Amino Ketone |

| C-N Bond Formation | Secondary Amine | Palladium Catalyst | Enamine |

| C-O Bond Formation | Alcohol | Acid Catalyst (e.g., p-TsOH) | α,α-Dialkoxy Ketone |

| C-O Bond Formation | Carboxylic Acid | Rhodium Catalyst | α-Acyloxy Ketone |

Oxazinium Intermediate Involvement in Catalytic Reactions

The involvement of oxazinium intermediates in reactions of α-alkoxy ketones is a plausible mechanistic pathway, particularly in acid-catalyzed cyclization reactions. An oxazinium ion is a six-membered heterocyclic cation containing an oxygen and a nitrogen atom.

For this compound, a reaction with a nitrogen-containing reagent, such as a nitrile in the presence of a strong acid (e.g., in a Ritter-type reaction), could potentially lead to the formation of an oxazinium intermediate.

A hypothetical pathway for the formation and reaction of an oxazinium intermediate could be:

Protonation: The carbonyl oxygen of this compound is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

Intramolecular Cyclization: If a suitable nitrogen-containing group is present in the molecule, or if an external nitrogen nucleophile attacks, an intramolecular or intermolecular cyclization could occur.

Formation of Oxazinium Ion: The resulting cyclic intermediate could then, upon loss of the benzyloxy group, form a resonance-stabilized oxazinium ion.

Nucleophilic Trapping: This reactive intermediate could then be trapped by a nucleophile to yield a variety of heterocyclic products.

Evidence for the involvement of such intermediates is often obtained through spectroscopic methods (e.g., NMR spectroscopy of reaction intermediates at low temperature) or by trapping experiments. However, specific studies confirming the role of oxazinium intermediates in the catalytic reactions of this compound are not readily found in the current body of scientific literature.

The table below outlines a hypothetical reaction cascade involving an oxazinium intermediate.

| Step | Description | Intermediate |

| 1 | Acid-catalyzed reaction with a nitrile | Protonated Ketone |

| 2 | Nucleophilic attack of nitrile nitrogen | Nitrilium Ion Adduct |

| 3 | Intramolecular cyclization with loss of benzyl group | Oxazinium Ion |

| 4 | Hydrolysis | Substituted Oxazine (B8389632) |

Stereochemical Aspects in 2 Benzyloxy 1 Phenylpropan 1 One Synthesis and Reactivity

Enantioselective Synthesis Strategies

The controlled synthesis of a specific enantiomer of 2-(benzyloxy)-1-phenylpropan-1-one requires strategies that can effectively induce asymmetry in the molecule. These methods often rely on the use of chiral molecules or catalysts to guide the formation of the desired stereoisomer.

Chiral Auxiliaries and Ligands in Asymmetric Transformations

A powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgresearchgate.net This auxiliary, derived from a readily available chiral source, directs the stereochemical outcome of a reaction before being cleaved to yield the desired enantiomerically enriched product. wikipedia.org For instance, chiral oxazolidinones, which can be prepared from amino acids, are widely used as chiral auxiliaries. wikipedia.org Acylation of an oxazolidinone followed by a diastereoselective reaction, such as alkylation, allows for the introduction of a new stereocenter with high control. wikipedia.orgresearchgate.net Subsequent removal of the auxiliary reveals the chiral product. wikipedia.org

In a similar vein, chiral ligands can be used in conjunction with metal catalysts to create a chiral environment that favors the formation of one enantiomer over the other. nih.gov For example, the asymmetric 1,2-oxytrifluoromethylation of styrenes has been achieved using chiral vanadyl methoxide (B1231860) complexes bearing N-salicylidene-t-leucinate templates. nih.gov These chiral ligands influence the facial selectivity of the radical attack on the olefin, leading to the formation of enantioenriched products. nih.gov

Asymmetric Reductions of Ketone Intermediates

The enantioselective reduction of a prochiral ketone precursor is a common and effective method for accessing chiral alcohols, which can then be converted to the target ketone. While direct asymmetric reduction to form this compound is less common, the principles are well-established. This approach often employs chiral reducing agents or catalysts. For instance, the reduction of acetophenone (B1666503) derivatives using sodium borohydride (B1222165) in the presence of a chiral sulfinamide can lead to the formation of chiral amines with high diastereoselectivity. youtube.com This principle can be extended to the synthesis of other chiral compounds. The choice of reducing agent and the reaction conditions can significantly influence the stereochemical outcome. youtube.com

Biocatalytic Approaches for Enantiopure Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. researchgate.netnih.gov Enzymes, such as lipases and oxidoreductases, can catalyze reactions with high enantioselectivity under mild conditions. researchgate.netnih.gov For instance, the kinetic resolution of racemic alcohols using lipases is a well-established method. nih.gov In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Reductive enzymatic dynamic kinetic resolution is another powerful biocatalytic strategy. nih.gov This method has been successfully applied to the synthesis of (S)-2-phenylpropanol, a related compound, using an engineered Candida tenuis xylose reductase. nih.gov Such biocatalytic reductions can achieve high product titers and enantiomeric excess. nih.gov

Diastereoselective Control in Reaction Pathways

When a molecule already contains a stereocenter, the formation of a second stereocenter can lead to diastereomers. Controlling the stereochemical outcome of such reactions is crucial. The existing stereocenter can influence the approach of reagents, leading to a preference for the formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection.

For example, in nitrile oxide cycloaddition reactions with alkenes bearing an allylic oxygen substituent, the stereochemistry of the cycloaddition is influenced by the existing chiral center, leading to the formation of diastereomeric isoxazolines in unequal amounts. nih.gov The directing effect of the allylic oxygen substituent plays a key role in determining the facial selectivity of the cycloaddition. nih.gov Similarly, in the synthesis of chiral cyclic ketones via Diels-Alder reactions, the use of chiral amido-dienes can lead to high diastereoselectivity in the resulting cycloadducts. nih.gov

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a widely used method for separating a racemic mixture of enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Lipase-catalyzed enantioselective esterification is a classic example of kinetic resolution. nih.gov In the resolution of racemic 1-phenyl-1-propanol, Novozym 435, a commercially available lipase, has been shown to exhibit high enantioselectivity, preferentially acylating one enantiomer and allowing for the isolation of the other in high enantiomeric excess. nih.gov Similarly, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been achieved using Candida rugosa lipases. mdpi.com

Parallel kinetic resolution (PKR) is an extension of this concept where two quasi-enantiomeric reagents are used to react with both enantiomers of a racemate simultaneously, leading to the formation of two different diastereomeric products that can be separated. sciforum.net

Chromatographic Methods for Chiral Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of a broad range of compounds. nih.gov The choice of mobile phase, whether normal or polar organic, can significantly impact the resolution of enantiomers. nih.gov For instance, the enantiomers of biologically active pyrazole (B372694) derivatives have been successfully resolved using Lux cellulose-2 and Lux amylose-2 columns under different elution modes. nih.gov The development of efficient enantioselective high-performance liquid chromatography (HPLC) methods is crucial for both analytical monitoring of stereoselective syntheses and for the preparative separation of enantiomers for further studies. nih.gov

Stereoselective Total Synthesis of Related Natural Products

The strategic use of α-alkoxy ketones, such as this compound and its derivatives, has been a cornerstone in the stereocontrolled synthesis of complex natural products. The benzyloxy group at the α-position plays a crucial role in directing the stereochemical outcome of key bond-forming reactions, particularly aldol (B89426) additions, thereby enabling the construction of intricate stereochemical arrays found in many polyketide natural products.

A prominent example showcasing the utility of an α-benzyloxy aldehyde, a close structural analog of this compound, is found in the third-generation total synthesis of the potent microtubule-stabilizing agent, (+)-discodermolide, by Paterson and coworkers. nih.gov This synthesis highlights the power of substrate-based stereocontrol, where the inherent chirality of the reactants dictates the stereochemistry of the newly formed chiral centers.

In their advanced strategy for constructing the C1-C8 fragment of (+)-discodermolade, a highly diastereoselective aldol reaction was employed. nih.gov This key step involved the reaction of the dicyclohexylboron enolate derived from the chiral ethyl ketone (+)-96 with 2-benzyloxypropanal. The presence of the benzyloxy group at the C2 position of the propanal component was instrumental in achieving a high level of stereocontrol, leading to the desired anti-aldol product with excellent diastereoselectivity (97:3 dr). nih.gov This high selectivity is attributed to the steric and electronic influence of the bulky benzyloxy group, which directs the approach of the enolate.

The resulting stereotetrad was then further elaborated through a series of transformations to yield the phosphonate (B1237965) ester (-)-118 , a key building block for the final assembly of (+)-discodermolide. nih.gov The successful application of this stereoselective aldol reaction underscores the importance of α-alkoxy carbonyl compounds in the asymmetric synthesis of complex natural products.

Computational Chemistry and Theoretical Studies of 2 Benzyloxy 1 Phenylpropan 1 One

Quantum Chemical Calculations and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. The first step in these theoretical investigations is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.govglobalresearchonline.net This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. researchgate.net For molecules like 2-(Benzyloxy)-1-phenylpropan-1-one, DFT is used to optimize the molecular geometry and calculate various electronic properties. nih.govbanglajol.info Functionals such as B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) are commonly employed for this purpose, as they have been shown to yield reliable results for a wide range of organic compounds. dergipark.org.trphyschemres.org

The accuracy of DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. basissetexchange.org A larger basis set provides a more accurate description of the orbitals but requires greater computational resources. Common basis sets used for molecules of this size include Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p). nih.govbanglajol.info The latter includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to allow for more flexibility in orbital shape. The combination of the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) defines the level of theory for the calculation. researchgate.netphyschemres.org The selection of an appropriate level of theory is crucial for obtaining meaningful and reliable predictions of the molecule's properties.

Reactivity Prediction and Electronic Structure Analysis

Once the geometry of this compound is optimized, DFT calculations can be further utilized to analyze its electronic structure and predict its chemical reactivity. This is achieved through the analysis of frontier molecular orbitals, global reactivity parameters, and molecular electrostatic potential maps.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comrsc.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy level relating to the electron affinity and electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability. banglajol.info A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl and benzyloxy groups, while the LUMO is likely centered on the carbonyl group and the adjacent phenyl ring.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Note: The values presented in this table are hypothetical and serve as a representative example for a molecule of this type based on computational studies of similar compounds. |

Chemical Potential (μ) and Electronegativity (χ) : These parameters measure the tendency of electrons to escape from a system. They are calculated as: μ = -χ = (EHOMO + ELUMO) / 2. nih.govresearchgate.net

Global Hardness (η) and Global Softness (S) : Hardness indicates resistance to change in electron distribution, while softness is the reciprocal of hardness. They are calculated as: η = (ELUMO - EHOMO) / 2 and S = 1/η. nih.govresearchgate.net Stable molecules generally have a high hardness value. globalresearchonline.net

Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ² / (2η). nih.gov

These parameters offer a comprehensive profile of the chemical behavior of this compound.

| Global Reactivity Parameter | Value | Unit |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Potential (μ) | -4.15 | eV |

| Global Hardness (η) | 2.35 | eV |

| Global Softness (S) | 0.426 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.66 | eV |

| Note: These values are calculated based on the hypothetical HOMO/LUMO energies presented in the previous table. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. walisongo.ac.id

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group and the oxygen of the benzyloxy ether linkage, as these are the most electronegative atoms. researchgate.net The hydrogen atoms of the phenyl rings would likely exhibit a positive potential (blue). This visualization provides an intuitive understanding of where the molecule is most likely to interact with other chemical species. scispace.comchemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemical interpretation of the wavefunction. q-chem.comresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.de The table below presents a hypothetical summary of significant donor-acceptor interactions within this compound, illustrating the stabilization energies associated with these interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| O(lone pair) | C-C (antibonding) | High |

| C-H (bonding) | C=O (antibonding) | Moderate |

| C-C (bonding) | C-C (antibonding) | Low |

This table is a representative example and not based on actual experimental data for this compound.

Molecular Dynamics Simulations for Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the interactions between a solute and solvent molecules, providing insights into solvation effects. nih.govrsc.org These simulations model the movement of atoms and molecules over time, allowing for the examination of structural and dynamical properties of the solvated system. rsc.org

In the context of this compound, MD simulations can be employed to understand its behavior in different solvent environments. By simulating the molecule in various solvents, researchers can analyze how the solvent polarity and hydrogen bonding capabilities affect the conformation and interactions of the solute. rsc.org For instance, polar solvents would primarily interact with the carbonyl group and the ether oxygen of the benzyloxy group through dipole-dipole interactions and potentially hydrogen bonding. In contrast, non-polar solvents would engage in van der Waals interactions with the phenyl and benzyl (B1604629) groups. rsc.org

The simulations can also provide information on the solvation free energy, which is a measure of the energy change when a molecule is transferred from a vacuum to a solvent. This data is crucial for understanding the solubility and partitioning behavior of the compound.

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the solid-state properties and crystal packing of a molecule. Computational methods provide detailed insights into the nature and strength of these interactions.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the surrounding molecules. mdpi.com The resulting Hirshfeld surface can be mapped with various properties, such as d_norm, to identify and analyze close contacts between atoms. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

In the case of this compound, molecular docking studies can be performed to investigate its potential to interact with various protein targets. These studies can identify the binding mode of the compound within the active site of a protein and predict the binding affinity, often expressed as a docking score. nih.govresearchgate.net The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are crucial for binding and can be visualized and analyzed. nih.gov

The following table shows hypothetical docking results of this compound with different protein targets, illustrating how this technique can be used to assess its potential biological activity.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206, Cys172 |

| Acetylcholinesterase (AChE) | -9.1 | Trp84, Tyr334, Phe330 |

This table is a representative example and not based on actual experimental data for this compound.

Computational Studies in Mechanistic Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the associated energy barriers. This information is invaluable for understanding how a reaction proceeds and for designing more efficient synthetic routes. For a compound like this compound, computational studies could be used to investigate the mechanisms of its formation or its subsequent reactions.

Enzyme Design through Computational Redesign

Computational enzyme design is an emerging field that aims to create new enzymes or modify existing ones to perform specific catalytic functions. nih.govresearchgate.net This process often involves redesigning the active site of a known enzyme to accommodate a new substrate or to catalyze a different type of reaction. nih.gov

While there is no specific information available on the computational redesign of enzymes for this compound, this approach could theoretically be applied. For example, an existing enzyme could be computationally redesigned to specifically recognize and catalyze a reaction involving this compound. This would involve identifying a suitable protein scaffold and then using computational algorithms to introduce mutations that would create a new active site tailored to the target molecule. nih.gov The success of such an endeavor would depend on the accuracy of the computational models and the ability to experimentally validate the designed enzyme. nih.gov

Catalytic Approaches in the Synthesis and Transformations of 2 Benzyloxy 1 Phenylpropan 1 One

Transition Metal Catalysis

Transition metal catalysis offers a powerful toolkit for the formation and transformation of complex organic molecules. Various transition metals have been explored for their ability to catalyze reactions involving α-alkoxy ketones, demonstrating unique reactivity and selectivity.

Palladium and Copper Co-catalysis

The combination of palladium and copper catalysts has proven effective in cross-coupling reactions for the synthesis of α-hetero-substituted ketones. A notable example is the Stille-type cross-coupling of α-alkoxystannanes with acyl chlorides. This reaction, co-catalyzed by palladium and copper(I) salts, affords α-alkoxy ketones in moderate to good yields. The methodology is applicable to a range of tin compounds and is particularly effective with aromatic acid chlorides. A key feature of this catalytic system is its stereospecificity; the coupling of chiral α-alkoxystannanes proceeds with retention of configuration, offering a valuable method for the synthesis of enantioenriched α-alkoxy ketones. While not explicitly detailing the synthesis of 2-(benzyloxy)-1-phenylpropan-1-one, this method represents a viable pathway to such compounds starting from the corresponding α-(benzyloxy)stannane precursor.

Scandium Triflate Catalysis in Multi-component Reactions

Zirconium (IV) Compounds as Catalysts

Zirconium (IV) compounds, such as zirconium tetrachloride (ZrCl₄), are emerging as effective and environmentally friendly Lewis acid catalysts in organic synthesis. Their low toxicity and high stability make them attractive alternatives to other catalysts. Zirconium (IV) catalysts have been successfully employed in one-pot syntheses of heterocyclic compounds like benzoxazoles from catechols, aldehydes, and ammonium (B1175870) acetate. nih.govbeilstein-journals.org This demonstrates their capability to facilitate multi-component reactions involving carbonyl compounds. Although the direct application of zirconium (IV) catalysts to the synthesis of this compound has not been specifically reported, their established role in activating aldehydes and promoting condensation reactions suggests their potential utility in this context. A plausible, yet underexplored, synthetic route could involve a zirconium-catalyzed reaction between propiophenone (B1677668), a source of the benzyloxy group, and an appropriate electrophile or a multi-component reaction involving benzaldehyde (B42025), a propylene (B89431) equivalent, and benzyl (B1604629) alcohol.

Manganese Complex Catalysis

Manganese, an earth-abundant and low-toxicity metal, is gaining prominence in catalysis. Manganese complexes have been developed for various transformations, including the α-alkylation of ketones. This reaction typically proceeds via a "hydrogen borrowing" mechanism, where the manganese catalyst facilitates the dehydrogenation of an alcohol to an aldehyde, which then reacts with a ketone enolate, followed by hydrogenation of the resulting intermediate. While this method primarily focuses on C-C bond formation, it underscores the ability of manganese complexes to activate both ketones and alcohols.

More relevant to the synthesis of α-alkoxy ketones is the generation of alkoxy radicals from alcohols using manganese catalysts. For instance, a manganese-catalyzed electrochemical method has been developed for the deconstructive chlorination of cycloalkanols, proceeding through an alkoxy radical intermediate. This capacity to generate alkoxy radicals from alcohols opens up the possibility of using a manganese catalyst for the α-alkoxylation of ketones. A hypothetical pathway for the synthesis of this compound could involve the manganese-catalyzed generation of a benzyloxy radical from benzyl alcohol, which could then be trapped by the enolate of propiophenone. However, specific studies on manganese-catalyzed α-benzyloxylation of ketones are not extensively documented.

Organocatalysis in Stereoselective Reactions

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules without the need for transition metals. These catalysts often operate via mechanisms that mimic enzymatic processes.

Thiamine-Amino Acid Conjugates

Thiamine (Vitamin B1) is a natural thiazolium salt that plays a crucial role as a coenzyme in various biochemical reactions, most notably those involving the transfer of an acyl group. The catalytically active species is an N-heterocyclic carbene (NHC) generated from the deprotonation of the thiazolium ring. This NHC can react with aldehydes to form a key intermediate known as the Breslow intermediate, which is central to reactions like the benzoin (B196080) condensation and the Stetter reaction.

Asymmetric Thiazolium Salts

The synthesis of chiral α-hydroxy ketones, the direct precursors to compounds like this compound, has been significantly advanced by the use of asymmetric organocatalysis, particularly with chiral thiazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are the active catalytic species in reactions like the asymmetric benzoin condensation.

The core principle of this approach lies in the design of the thiazolium salt. Early examples of chiral thiazolium salt catalysts often exhibited limited success due to the free rotation of the chiral component relative to the catalytically active thiazolium ring, leading to low enantioselectivity. researchgate.net A pivotal development in the field was the rational design of thiazolium salts with rigid backbones. By restricting the conformational freedom of the catalyst during the crucial carbon-carbon bond-forming step, a more defined three-dimensional environment is created around the active site. This structural rigidity enhances the transfer of chirality from the catalyst to the product, resulting in significantly higher enantioselectivity. researchgate.net

For instance, chiral thiazolium and oxazolium salts have been synthesized from readily available chiral sources like the amino acid L-valine. usask.ca These catalysts have proven effective in enantioselective reactions such as the Stetter reaction, which forms 1,4-dicarbonyl compounds, demonstrating their versatility in asymmetric synthesis. usask.ca The effectiveness of these catalysts is a direct result of the steric and electronic properties conferred by the specific substituents on the chiral backbone and the heterocyclic ring.

Table 1: Evolution of Chiral Thiazolium Salt Catalysts for Asymmetric Benzoin Condensation

| Catalyst Generation | Key Feature | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Early Chiral Salts (e.g., Sheehan, 1966) | Chiral element with free rotation | Low (e.g., 22-52%) | researchgate.net |

| Rigid Backbone Designs (Post-1997) | Restricted rotation of chiral element | Significantly improved | researchgate.net |

| L-Valine Derived Salts | Bio-based chiral source | Good ee's in Stetter reactions | usask.ca |

This table is generated based on principles and examples discussed in the cited literature.

Biocatalysis for Enantioselective Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate with high specificity and selectivity under mild conditions, making them ideal for the synthesis of chiral molecules related to this compound.

A key precursor, (S)-2-hydroxypropiophenone ((S)-2-HPP), can be synthesized with high enantioselectivity using the enzyme benzoylformate decarboxylase (BFD). researchgate.net In a biocatalytic process, BFD catalyzes the enantioselective cross-coupling of benzaldehyde and acetaldehyde (B116499) to yield (S)-2-HPP. researchgate.net This reaction is a prime example of enantioselective carboligation. Furthermore, transaminases are widely used for the synthesis of chiral amines from prochiral ketones, showcasing the broad utility of enzymes in producing valuable chiral building blocks from structurally similar precursors. researchgate.net The success of these biotransformations hinges on selecting the right enzyme and optimizing reaction conditions to maximize conversion and enantiomeric excess. researchgate.netnih.gov

Enzyme Engineering for Enhanced Selectivity

While naturally occurring enzymes possess remarkable catalytic properties, they are not always perfectly suited for industrial-scale organic synthesis. tudelft.nl Enzyme engineering techniques are employed to tailor enzymes, enhancing their stability, activity, and, crucially, selectivity. tudelft.nlresearchgate.net

Directed evolution is a prominent technique that mimics natural evolution in the laboratory. It involves iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved properties. nih.gov For example, error-prone PCR can be used to introduce random mutations into the gene encoding an enzyme, creating a library of variants. researchgate.net This library is then screened for desired traits, such as increased enantioselectivity in a specific reaction.

Rational and semi-rational design represent another facet of enzyme engineering. nih.gov These approaches use detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict which amino acid substitutions will lead to improved performance. nih.govnih.gov By modifying amino acids in the active site, engineers can alter substrate binding and transition state stabilization to favor the formation of one enantiomer over the other, thereby boosting selectivity. researchgate.net

Cascade Reactions with Multiple Enzymes

Nature frequently utilizes multi-step enzyme systems to synthesize complex molecules efficiently. nih.gov This concept has been adopted in biocatalysis through the development of one-pot cascade reactions, where multiple enzymes work in sequence to convert a simple substrate into a valuable product without the need to isolate intermediates. rsc.org

A notable example relevant to the synthesis of precursors for this compound is a stereoselective three-enzyme cascade that produces (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde. researchgate.net This system couples the BFD-catalyzed synthesis of (S)-2-hydroxypropiophenone with a subsequent reduction step catalyzed by an alcohol dehydrogenase. researchgate.net Such cascades are highly efficient as they can overcome unfavorable equilibria and handle unstable intermediates. nih.gov The development of multi-enzyme cascades, often using whole-cell biocatalysts that co-express the necessary enzymes, represents a sophisticated and sustainable approach to chemical synthesis. rsc.orgnih.gov

Table 2: Examples of Multi-Enzyme Cascade Systems

| Number of Enzymes | Reaction Type | Product | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Three | Carboligation and Reduction | (1S,2S)-1-phenylpropane-1,2-diol | One-pot synthesis from simple substrates | researchgate.net |

| Four | Deamination, Decarboxylation, Hydroxymethylation, Reductive Amination | (R)- and (S)-phenylalaninol | Conversion of biobased feedstock to enantiopure products | rsc.org |

| Four | Kinase Cascade and Synthesis | 2′3′-cGAMP | Synthesis of complex products with cofactor regeneration | nih.gov |

| Three | Oxidation and Hydrolysis | 6-hydroxyhexanoic acid | Overcomes product inhibition, internal cofactor regeneration | nih.gov |

This table summarizes information from various studies on multi-enzyme cascades.

Photoinitiator Applications in Polymerization Catalysis

Compounds structurally related to this compound, specifically those containing the benzophenone (B1666685) moiety, are widely used as Type II photoinitiators in free-radical polymerization. nih.gov The process is initiated by the absorption of UV light by the benzophenone molecule, which promotes it to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a synergist molecule (a co-initiator), generating free radicals that initiate the polymerization of monomers like acrylates and methacrylates. nih.gov

This property is fundamental to UV-curing technologies used for inks, coatings, and adhesives. nih.gov Recent research has explored the creation of supramolecular photoinitiators by functionalizing benzophenone derivatives. For instance, benzophenone-functionalized dipeptides can be designed to self-assemble into gel-like structures. When polymerization is initiated, it occurs localized around these structures, allowing for spatial control over the final polymer architecture and the fabrication of materials with finely tuned mechanical properties and intricate designs. nih.gov

Applications of 2 Benzyloxy 1 Phenylpropan 1 One in Advanced Organic Synthesis

Utility as a Reagent in Material Science Research

In material science, the ability to control the formation of polymers and modify surfaces at the molecular level is crucial. 2-(Benzyloxy)-1-phenylpropan-1-one functions as a photoinitiator, a compound that, upon absorbing light, generates reactive species to initiate chemical reactions like polymerization. researchgate.netrasayanjournal.co.in This property is harnessed to create novel polymeric materials and functional coatings.

Photoinitiators are essential additives in formulations designed to be cured by ultraviolet (UV) or visible light. rasayanjournal.co.in The process, known as photopolymerization, is used across numerous industries, including coatings, adhesives, and electronics. nih.gov Molecules like this compound, which are derivatives of benzoin (B196080), are effective photoinitiators that can trigger free radical polymerization upon exposure to light. This allows for the rapid and controlled curing of liquid resins into solid materials, offering a significant advantage in manufacturing processes.

Role as an Intermediate in Complex Molecule Synthesis

Beyond its direct use as a reagent, this compound is a significant intermediate in the multi-step synthesis of more complex molecular architectures. Its functional groups—the ketone and the benzyloxy ether—provide reactive sites for further chemical transformations, allowing chemists to build intricate structures.

Advanced materials such as Metal-Organic Frameworks (MOFs) are crystalline, porous structures built from metal ions or clusters linked together by organic molecules. google.com These organic linkers are fundamental to the structure and function of the resulting framework. google.com The synthesis of these materials often involves using the MOF as a sacrificial template to create advanced catalytic materials. researchgate.netnih.govdiva-portal.org

Organic molecules with specific functional groups, such as polycarboxylic acids or imidazole-based linkers, are frequently chosen for their ability to coordinate with metal centers. google.com While there is no direct literature citing this compound in MOF synthesis, molecules with its structural complexity and reactive ketone group represent potential candidates for modification into suitable organic linkers. The phenyl and benzyl (B1604629) groups provide a rigid backbone, a desirable characteristic for creating stable, porous frameworks.

The demand for single-enantiomer compounds, particularly in the pharmaceutical industry, has driven the development of methods for synthesizing homochiral building blocks. researchgate.net Chiral molecules are essential as their biological activity is often dependent on their specific three-dimensional arrangement. researchgate.net

Research has demonstrated the enantioselective synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives, which are structurally related to the target compound. researchgate.netgoogle.com These syntheses are achieved through the titanium tetrachloride (TiCl₄) mediated alkylation of N-acyloxazolidinones, followed by the removal of the chiral auxiliary. researchgate.netgoogle.com The stereochemistry of this type of reaction has been confirmed through X-ray crystal structures, validating the method's effectiveness in producing specific enantiomers. researchgate.netgoogle.com The use of such benzyloxymethylated compounds as chiral building blocks is pivotal in the discovery and development of new drugs.

The synthesis of complex heterocyclic systems is a major focus of medicinal chemistry. Pseudo natural products, which combine fragments from different natural product classes, can yield novel compounds with unique biological activities. One such example is the creation of pyrano-furo-pyridone (PFP) pseudo natural products.

The synthesis of these structures starts with bicyclic 4-hydroxy-2-pyridones, which are then combined with functionalized dihydropyrans derived from furyl alcohols via an Achmatowicz rearrangement. This strategy of combining distinct molecular fragments highlights the modular nature of modern organic synthesis. Although a direct synthesis from this compound is not documented, its ketone functionality could, in principle, be utilized in condensation reactions to form heterocyclic rings. The core structure provides a scaffold that could be elaborated to form pyranone or pyridinone systems through multi-step synthetic sequences.

Amino alcohols and their derivatives are important structural motifs found in many biologically active compounds and are valuable synthetic intermediates. The ketone group in this compound is a prime target for conversion into an amine or amino alcohol. One common method is reductive amination, where the ketone reacts with ammonia (B1221849) or a primary amine in the presence of a reducing agent. For instance, (±)-2-amino-1-phenyl-1-propanol has been synthesized via the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney nickel catalyst.

A fast and efficient microwave-assisted synthesis for related 2-(benzyloxy)-N,N-disubstituted-2-phenylethan-1-amines has been developed. google.com This process involves activating an amino alcohol intermediate with a suitable leaving group to form an aziridinium (B1262131) ion, which then reacts with another nucleophile. google.com Researchers optimized this reaction by testing various activating reagents, with methanesulfonyl chloride providing the highest yield. google.com

Table 1: Optimization of Activating Reagents for Amine Synthesis This table is based on research into the synthesis of 2-(benzyloxy)-N,N-dialkyl-2-phenylethan-1-amines, demonstrating the impact of different activating reagents on product yield. google.com

| Entry | Activating Reagent | Yield (%) |

|---|---|---|

| 1 | p-nitrobenzenesulfonyl chloride | 21 |

| 2 | o-nitrobenzenesulfonyl chloride | 18 |

| 3 | 2,4-dinitrobenzenesulfonyl chloride | No Reaction |

| 4 | p-toluenesulfonyl chloride | 23 |

| 5 | methanesulfonic anhydride (B1165640) | 23 |

| 6 | methanesulfonyl chloride | 84 |

This data demonstrates the critical role of reagent selection in optimizing the synthesis of complex amine derivatives from benzyloxy-containing precursors. google.com

Photoinitiation in Polymer Chemistry

Photoinitiators are molecules that absorb light energy and convert it into chemical energy to start a polymerization process. rasayanjournal.co.in They are broadly classified into two types based on their mechanism of action. rasayanjournal.co.in

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals directly. rasayanjournal.co.in

Type II Photoinitiators: These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (like an amine) to generate radicals. rasayanjournal.co.in

This compound is a benzoin ether, a class of compounds that typically functions as Type I photoinitiators. researchgate.net Upon exposure to UV light, the bond between the carbonyl group and the adjacent carbon is cleaved (α-cleavage), generating two radical species. These radicals then initiate the chain reaction of polymerization in a monomer-containing formulation. The efficiency of this process depends on the overlap between the absorption spectrum of the photoinitiator and the emission spectrum of the light source. rasayanjournal.co.in The use of such photoinitiators is widespread in UV-curable coatings and inks, where rapid, solvent-free curing is a major advantage. nih.gov

Table 2: Classification of Photoinitiators A general classification of photoinitiators based on their mechanism of generating reactive species. rasayanjournal.co.in

| Type | Mechanism | Description | Example Classes |

|---|---|---|---|

| Type I | Unimolecular Cleavage | The initiator molecule itself breaks apart into two radicals upon absorbing light. | Benzoin Ethers, Acylphosphine Oxides |

| Type II | Bimolecular Reaction | The excited initiator abstracts a hydrogen atom from a synergist/co-initiator molecule. | Benzophenones, Thioxanthones |

Free Radical Polymerization Processes

This compound is classified as a difunctional photoinitiator, demonstrating high reactivity in initiating free radical polymerization upon exposure to UV radiation. This process is fundamental to the synthesis of a wide array of polymeric materials.

The initiation of polymerization by this compound begins with the absorption of UV light, typically at wavelengths around 365 nm. This absorption elevates the molecule to an excited state, leading to the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon. This fragmentation, a characteristic of Type I photoinitiators, generates two distinct free radical species. These highly reactive radicals then attack the double bonds of monomer units, such as acrylates, initiating a chain reaction that results in the formation of long polymer chains.

The efficiency of this compound as a photoinitiator is influenced by several factors, including its concentration, the specific monomer system being used, and the intensity of the UV light source. Research indicates that typical dosage levels range from 2% to 5% by weight in a given formulation. Its chemical structure contributes to low yellowing in the final cured product, a desirable characteristic in many applications.

| Property | Value/Description | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 124379-33-3 | N/A |

| Type | Difunctional Photoinitiator (Type I) | |

| Optimal Wavelength | ~365 nm | |

| Recommended Dosage | 2-5% by weight |

Curing Processes in Coatings and Adhesives

In the realm of industrial applications, this compound is extensively used in the UV curing of coatings and adhesives. This technology offers significant advantages over traditional thermal curing methods, including faster cure times, reduced energy consumption, and lower emission of volatile organic compounds (VOCs).

When incorporated into a coating or adhesive formulation, this compound initiates a rapid polymerization process upon UV exposure, leading to the formation of a highly cross-linked, durable polymer network. This results in a hard, chemically resistant, and tack-free surface. The compound's performance is notable in both clear and pigmented systems.

The applications for coatings cured with the aid of this photoinitiator are diverse, spanning clear lacquers for wood, plastics, paper, and metal. It is also utilized in the formulation of printing inks, including those for screen, offset, and flexographic printing. In the adhesives sector, its ability to promote rapid bonding upon UV irradiation makes it a valuable component in the assembly of various products.

| Application Area | Specific Use | Key Benefit | Source(s) |

| Coatings | Clear lacquers for wood, plastic, metal | Low yellowing, good surface cure | |

| Printing Inks (screen, offset, flexo) | High reactivity, efficient curing | ||

| Adhesives | General assembly | Rapid, on-demand bonding | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.